(5-甲基-1H-苯并咪唑-2-基硫代)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

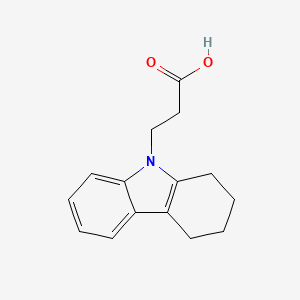

The compound (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a derivative of benzoimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but it is structurally related to the benzoimidazole derivatives discussed in the research. Benzoimidazole derivatives are known for their wide range of biological activities, including antimicrobial properties, and are of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of benzoimidazole derivatives can be complex, involving multiple steps and various starting materials. In the first paper, the authors describe the synthesis of new phthalocyanines that are substituted with benzoimidazol-2-ylsulfanyl groups . Although the specific synthesis of (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is not detailed, the methodologies used for synthesizing similar compounds typically involve nucleophilic substitution reactions and the use of phthalonitrile derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is characterized by the presence of a benzoimidazole moiety. In the second paper, the crystal and molecular structure of a related compound, N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide, was determined using X-ray diffraction analysis . This suggests that similar analytical techniques could be used to elucidate the molecular structure of (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid.

Chemical Reactions Analysis

Benzoimidazole derivatives can participate in various chemical reactions, primarily due to the reactive nature of the benzoimidazole ring. The papers provided do not detail specific reactions for (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, but such compounds are often involved in reactions that include the formation of metal complexes, as seen in the synthesis of metallophthalocyanines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives can vary widely depending on the substituents attached to the core structure. The papers do not provide specific data on the physical and chemical properties of (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid. However, the antimicrobial and genotoxic properties of some benzoimidazole derivatives have been investigated, indicating the potential biological relevance of these compounds . The characterization of similar compounds typically includes elemental analyses, UV-visible spectroscopy, IR spectroscopy, and NMR spectroscopy .

科学研究应用

DNA 结合和细胞成像

合成的染料 Hoechst 33258,一种双苯并咪唑衍生物,以其与双链 B-DNA 小沟的强结合亲和力而闻名,特别是在富含 AT 的序列处。这一特性使 Hoechst 染料,包括其类似物,在 DNA 染色、促进染色体和细胞核成像以及通过流式细胞术分析 DNA 含量方面成为生物学研究中的宝贵工具。这些化合物还被用作辐射防护剂和拓扑异构酶抑制剂,突出了它们在合理药物设计和分子生物学研究中了解 DNA 序列识别和结合机制的潜力 (Issar & Kakkar, 2013)。

药物化学中的合成效用

苯并咪唑及其衍生物,包括由邻苯二胺合成的衍生物,由于其广泛的生物活性而成为药物化学中的关键物质。这些化合物可用作合成各种药理活性苯并咪唑、喹喔啉和苯并(1,5)二氮杂卓的原料,展示了它们在药物发现和开发中的多功能性。易卜拉欣 (2011) 的综述强调了这些杂环的合成方法和生物学应用,强调了它们在创造新治疗剂中的重要性 (Ibrahim, 2011)。

抗癌应用

苯并咪唑的曼尼希碱衍生物因其重要的药用价值而受到认可,包括抗菌、驱虫、抗真菌、抗炎、抗病毒、镇痛和抗惊厥特性。这些衍生物因其在创造具有更高疗效和更低毒性的新治疗剂方面的潜力而被研究,突出了苯并咪唑衍生物在癌症研究和治疗开发中的重要性 (Vasuki et al., 2021)。

环境和毒理学研究

离子液体,如 1-乙基-3-甲基咪唑鎓乙酸盐,在溶解纤维素和甲壳素等各种生物聚合物方面显示出前景,为其工业用途铺平了道路。然而,迫切需要了解它们的毒性和环境影响,以预测和管理它们的环境归宿。这突出了在这些化合物大规模应用之前对其进行全面毒理学评估的必要性,这与环境科学和安全评估相关 (Ostadjoo et al., 2018)。

属性

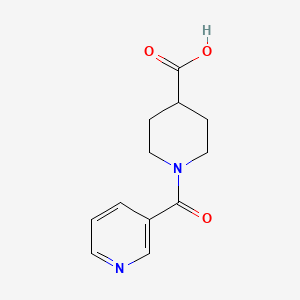

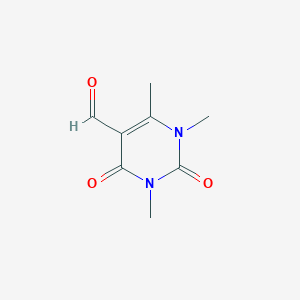

IUPAC Name |

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6-2-3-7-8(4-6)12-10(11-7)15-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINCCLNWCUYMIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350650 |

Source

|

| Record name | (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

CAS RN |

27231-37-4 |

Source

|

| Record name | (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)